(R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

Vue d'ensemble

Description

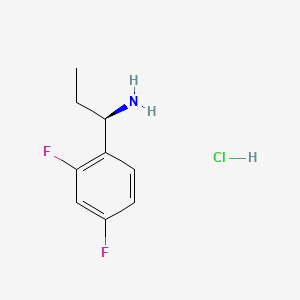

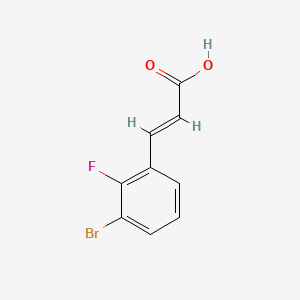

“®-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride” is a chemical compound with the CAS Number: 1253792-95-8 . It has a molecular weight of 207.65 and its IUPAC name is (1R)-1-(2,4-difluorophenyl)-1-propanamine hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11F2N.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s solubility can be increased by heating the tube to 37°C and then oscillating it in an ultrasonic bath for some time .Applications De Recherche Scientifique

Analysis and Detection Techniques

The ninhydrin reaction, a foundational method for analyzing primary amino groups, showcases the broad utility of compounds like (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride in biochemical assays. This reaction is critical for detecting, isolating, and analyzing amino acids, peptides, and proteins across a wide array of scientific disciplines, highlighting its importance in agricultural, nutritional, and biomedical sciences (Friedman, 2004).

Environmental Impact and Remediation

The degradation of nitrogen-containing compounds, including those similar in structure or function to (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride, is a significant area of study. Advanced oxidation processes have been identified as effective methods for mineralizing these recalcitrant compounds, improving treatment schemes for water and reducing environmental pollution (Bhat & Gogate, 2021).

Adsorption and Removal Techniques

The use of amine-functionalized sorbents has shown great promise in removing perfluorinated compounds from water supplies, underscoring the potential of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride in environmental remediation efforts. These sorbents utilize electrostatic interactions, hydrophobic interactions, and specific sorbent morphology to achieve high efficiency in contaminant removal (Ateia et al., 2019).

Polymerization Processes

Amines play a crucial role as (co)initiators in the polymerization of cyclic esters, indicating that compounds such as (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride could be pivotal in developing new polymeric materials. This application spans from medical devices to environmentally friendly packaging, showcasing the versatility and importance of amines in modern polymer science (Duda et al., 2005).

Chromatography and Separation Sciences

Hydrophilic interaction chromatography (HILIC) is a powerful technique for separating polar, weakly acidic, or basic samples, with amine compounds serving as critical components in developing efficient separation systems. This underscores the utility of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride in enhancing analytical methodologies for complex biological samples, leading to advancements in drug development, metabolomics, and proteomics (Jandera, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

(1R)-1-(2,4-difluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYGIKPAUSGSLO-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704233 | |

| Record name | (1R)-1-(2,4-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride | |

CAS RN |

1253792-95-8 | |

| Record name | Benzenemethanamine, α-ethyl-2,4-difluoro-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253792-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(2,4-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578684.png)